3,5-Diamino-4-methylbenzonitrile

Medicinal Chemistry Heterocycle Synthesis Adenosine Receptor Antagonists

3,5-Diamino-4-methylbenzonitrile (CAS 168770-41-0) is the designated starting material for triazole-pyrimidine-methylbenzonitrile dual A2A/A2B adenosine receptor antagonists with preclinical activity (lead 7i: IC50 14.12 nM vs A2B AR). Its unique 3,5-diamino-4-methyl substitution governs electronic and steric properties essential for reproducible heterocycle formation. Regioisomers (2,3- or 3,4-substituted) yield divergent pharmacological profiles. Also serves as precursor to 3,5-diamino-4-tert-alkylbenzonitrile curatives for PU prepolymers—reactivity intermediate between MDA and MOCA. Enables one-pot metal-free synthesis of imidazolines, oxazolines, and tetrahydropyrimidines. Insist on correct isomer.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 168770-41-0
Cat. No. B071058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-4-methylbenzonitrile
CAS168770-41-0
SynonymsBenzonitrile, 3,5-diamino-4-methyl- (9CI)
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)C#N)N
InChIInChI=1S/C8H9N3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,10-11H2,1H3
InChIKeyVYHNGOXCBUWRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diamino-4-methylbenzonitrile (CAS 168770-41-0): Chemical Identity and Procurement Baseline


3,5-Diamino-4-methylbenzonitrile (CAS: 168770-41-0) is a substituted aromatic diamine with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol. The compound features a benzonitrile core with amino groups at the 3- and 5-positions and a methyl group at the 4-position [1]. Its computed physicochemical properties include a boiling point of 411.9 °C, a density of 1.197 g/cm³, and a refractive index of 1.619 . As a primary amine-containing benzonitrile derivative, it serves as a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of bioactive heterocycles and functional polymers.

Why 3,5-Diamino-4-methylbenzonitrile Cannot Be Simply Replaced by Common In-Class Analogs


Substituting 3,5-diamino-4-methylbenzonitrile with its regioisomers or other aromatic diamines carries significant risk for experimental reproducibility and synthetic outcomes. The precise positioning of the two amino groups and the methyl substituent dictates both electronic properties and steric accessibility, which in turn govern reactivity in nucleophilic aromatic substitutions and heterocycle formation [1]. For instance, the 3,5-diamino substitution pattern, combined with the 4-methyl group, creates a unique electronic environment that is critical for the synthesis of triazole-pyrimidine-methylbenzonitrile-based dual A2A/A2B adenosine receptor antagonists, a compound class with established preclinical and clinical activity [2]. Uncontrolled substitution with, for example, 2,3-diamino-4-methylbenzonitrile or 3,4-diamino-2-methylbenzonitrile would alter the trajectory of the key synthetic intermediate, leading to different final products with potentially divergent pharmacological profiles.

Quantitative Differentiation of 3,5-Diamino-4-methylbenzonitrile (CAS 168770-41-0) from Its Closest Analogs


Differentiation from 3,5-Diaminobenzonitrile by Methyl Group Impact on Synthetic Utility

The presence of the 4-methyl group in 3,5-diamino-4-methylbenzonitrile is a key structural determinant for its use as a precursor to triazole-pyrimidine-methylbenzonitrile derivatives. The methyl group directly participates in the formation of the methylbenzonitrile core, which is essential for the dual A2A/A2B adenosine receptor antagonist activity observed in advanced leads like compound 7i [1]. In contrast, the unsubstituted analog 3,5-diaminobenzonitrile (CAS 33786-93-5) lacks this methyl group and therefore cannot serve as a direct intermediate for this specific chemotype without additional synthetic steps .

Medicinal Chemistry Heterocycle Synthesis Adenosine Receptor Antagonists

Regioisomeric Differentiation: 3,5- vs. 2,3-Diamino Substitution Pattern on 4-Methylbenzonitrile

The 3,5-diamino substitution pattern in 3,5-diamino-4-methylbenzonitrile is a precise regioisomer of 2,3-diamino-4-methylbenzonitrile. The different positioning of the amino groups alters the electronic distribution on the aromatic ring and the accessibility of the nitrile and amino groups for subsequent reactions. While both isomers may be used in heterocycle synthesis, the 3,5-substitution pattern is specifically required for the formation of the 3,5-diamino-4-tert-alkylbenzonitrile class of polyurethane curatives described in US4222955A [1]. The 2,3-isomer (e.g., CAS 1481633-77-5) is not disclosed as a viable substitute in this context, indicating a regioisomer-specific utility .

Medicinal Chemistry Organic Synthesis Regioselectivity

Computed Physicochemical Property Differentiation from Closest Non-Methyl Analog

The presence of the methyl group in 3,5-diamino-4-methylbenzonitrile results in distinct computed physicochemical properties compared to its non-methyl analog, 3,5-diaminobenzonitrile. The target compound has a lower density (1.197 g/cm³ vs. 1.245 g/cm³), a higher boiling point (411.9 °C vs. 405.5 °C), and a lower calculated XLogP (0.3 for the analog, though not directly reported for the target compound, the methyl group is expected to increase lipophilicity) . These differences, while modest, can influence purification methods (e.g., distillation, recrystallization) and storage conditions.

Physicochemical Properties Procurement Compound Handling

Evidence-Backed Application Scenarios for Procuring 3,5-Diamino-4-methylbenzonitrile (CAS 168770-41-0)


Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Derivatives as Dual A2A/A2B Adenosine Receptor Antagonists

This compound is the designated starting material for the synthesis of a series of dual A2A/A2B adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core. Researchers developing novel cancer immunotherapies targeting the adenosine pathway can use 3,5-diamino-4-methylbenzonitrile to access this specific chemotype. The lead compound 7i, derived from this core, exhibits an IC50 of 14.12 nM against A2B AR and demonstrates in vivo pharmacokinetic suitability, underscoring the value of the starting material [1].

Development of 3,5-Diamino-4-alkylbenzonitrile-Based Polyurethane Curatives

Researchers in polymer chemistry seeking to fine-tune the cure rate of aromatic isocyanate-terminated polyurethane prepolymers can employ 3,5-diamino-4-methylbenzonitrile as a precursor to 3,5-diamino-4-tert-alkylbenzonitriles. These specialized diamines are disclosed as curatives that offer a reactivity profile intermediate between methylene dianiline (MDA) and 4,4'-methylene bis(2-chloroaniline) (MOCA), providing a valuable tool for process optimization [2].

Synthesis of Unsymmetrically Substituted 3,5-Diamino-benzonitrile Libraries via Continuous Flow Chemistry

For researchers exploring structure-activity relationships or building diverse compound libraries, 3,5-diamino-4-methylbenzonitrile can serve as a starting point for stepwise aromatic nucleophilic substitution reactions. Continuous flow methodologies have been developed for the synthesis of unsymmetrically substituted 3,5-diamino-benzonitrile libraries, enabling rapid generation of analogs with potential biological activity [3].

Building Block for Heterocyclic Synthesis via One-Pot Transformations

The compound's 1,3-diamine arrangement makes it a suitable substrate for one-pot, metal-free transformations into five- and six-membered heterocycles such as imidazolines, oxazolines, and tetrahydropyrimidines. This application is particularly relevant for medicinal chemists seeking to rapidly diversify a benzonitrile scaffold into a range of nitrogen-containing heterocycles for biological screening [4].

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